molecular formula C14H15BrF2O4 B14429364 Diethyl [bromo(difluoro)methyl](phenyl)propanedioate CAS No. 82477-48-3

Diethyl [bromo(difluoro)methyl](phenyl)propanedioate

Katalognummer: B14429364
CAS-Nummer: 82477-48-3
Molekulargewicht: 365.17 g/mol
InChI-Schlüssel: DAJZECNCOJUQME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl bromo(difluoro)methylpropanedioate is an organic compound with a complex structure that includes a bromo(difluoro)methyl group attached to a phenyl ring, which is further connected to a propanedioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl bromo(difluoro)methylpropanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (malonic ester) is converted into its enolate ion using sodium ethoxide in ethanol. This enolate ion then reacts with an alkyl halide, such as bromo(difluoro)methyl)benzene, to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl bromo(difluoro)methylpropanedioate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups.

Wissenschaftliche Forschungsanwendungen

Diethyl bromo(difluoro)methylpropanedioate has several scientific research applications:

Wirkmechanismus

The mechanism of action of diethyl bromo(difluoro)methylpropanedioate involves its interaction with specific molecular targets and pathways. The bromo(difluoro)methyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biochemical pathways and the exertion of specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl (bromodifluoromethyl)phosphonate
  • Diethyl (2-bromo-4-methylphenyl)difluoromethyl)phosphonate

Uniqueness

Diethyl bromo(difluoro)methylpropanedioate is unique due to its specific structural features, such as the presence of both bromo and difluoro groups attached to a phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

82477-48-3

Molekularformel

C14H15BrF2O4

Molekulargewicht

365.17 g/mol

IUPAC-Name

diethyl 2-[bromo(difluoro)methyl]-2-phenylpropanedioate

InChI

InChI=1S/C14H15BrF2O4/c1-3-20-11(18)13(14(15,16)17,12(19)21-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI-Schlüssel

DAJZECNCOJUQME-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C1=CC=CC=C1)(C(=O)OCC)C(F)(F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.